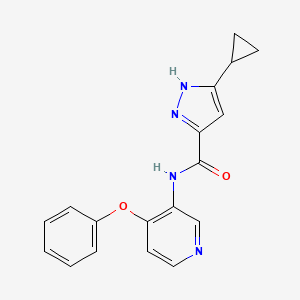
5-cyclopropyl-N-(4-phenoxypyridin-3-yl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-cyclopropyl-N-(4-phenoxypyridin-3-yl)-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of pyrazole carboxamide derivatives and has been shown to exhibit promising biological activities.
Scientific Research Applications
5-cyclopropyl-N-(4-phenoxypyridin-3-yl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential applications in drug discovery and development. This compound has been shown to exhibit potent inhibitory activity against various enzymes and receptors, including phosphodiesterase 4 (PDE4), Janus kinase 2 (JAK2), and histone deacetylases (HDACs). These enzymes and receptors are known to play a crucial role in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-N-(4-phenoxypyridin-3-yl)-1H-pyrazole-3-carboxamide involves the inhibition of various enzymes and receptors. For instance, this compound has been shown to inhibit PDE4 by binding to its catalytic site and preventing the hydrolysis of cyclic adenosine monophosphate (cAMP). Similarly, 5-cyclopropyl-N-(4-phenoxypyridin-3-yl)-1H-pyrazole-3-carboxamide inhibits JAK2 by binding to its active site and preventing the phosphorylation of downstream targets.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-cyclopropyl-N-(4-phenoxypyridin-3-yl)-1H-pyrazole-3-carboxamide are dependent on the specific enzyme or receptor that is being inhibited. For instance, the inhibition of PDE4 by this compound leads to an increase in cAMP levels, which can result in anti-inflammatory and anti-tumor effects. Similarly, the inhibition of JAK2 by 5-cyclopropyl-N-(4-phenoxypyridin-3-yl)-1H-pyrazole-3-carboxamide can lead to a reduction in cytokine signaling and inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-cyclopropyl-N-(4-phenoxypyridin-3-yl)-1H-pyrazole-3-carboxamide in lab experiments is its potent inhibitory activity against various enzymes and receptors. This compound has been shown to exhibit high selectivity and potency, making it an ideal candidate for drug discovery and development. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain assays.
Future Directions
There are several future directions for the research and development of 5-cyclopropyl-N-(4-phenoxypyridin-3-yl)-1H-pyrazole-3-carboxamide. One possible direction is to explore its potential applications in the treatment of cancer, inflammation, and neurodegenerative disorders. Another direction is to investigate the structure-activity relationship of this compound to identify more potent and selective inhibitors of various enzymes and receptors. Additionally, the development of novel drug delivery systems that can improve the solubility and bioavailability of this compound is another potential direction for future research.
Synthesis Methods
The synthesis of 5-cyclopropyl-N-(4-phenoxypyridin-3-yl)-1H-pyrazole-3-carboxamide can be achieved through a multi-step process that involves the reaction of various reagents. One of the most common methods for synthesizing this compound involves the reaction of 4-bromo-2-fluoropyridine with 3-aminophenol in the presence of a base. The resulting product is then reacted with cyclopropyl isocyanate to yield the desired compound.
properties
IUPAC Name |
5-cyclopropyl-N-(4-phenoxypyridin-3-yl)-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c23-18(15-10-14(21-22-15)12-6-7-12)20-16-11-19-9-8-17(16)24-13-4-2-1-3-5-13/h1-5,8-12H,6-7H2,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQRZYRJSLOVRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)C(=O)NC3=C(C=CN=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclopropyl-N-(4-phenoxypyridin-3-yl)-1H-pyrazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-Methoxyphenyl)cyclopropanecarbonyl]-6-methylpiperidine-3-carboxamide](/img/structure/B7573367.png)
![1-(3-Pyrazol-1-ylpiperidin-1-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B7573374.png)
![4-[[(6-Tert-butylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)amino]methyl]oxane-4-carboxamide](/img/structure/B7573384.png)
![5-[4-(Cyclohexylmethyl)piperazine-1-carbonyl]thiophene-3-carboxamide](/img/structure/B7573401.png)
![2-phenyl-N-[[6-(1,2,4-triazol-1-yl)pyridin-3-yl]methyl]pyrimidin-4-amine](/img/structure/B7573402.png)
![N-[[3,5-dimethyl-4-(2,2,2-trifluoroethoxy)phenyl]methyl]-N-methyl-1H-imidazole-5-carboxamide](/img/structure/B7573419.png)
![1-[4-(Dimethylamino)piperidin-1-yl]-2-[3-(trifluoromethyl)anilino]ethanone](/img/structure/B7573425.png)
![2-cyclopentyl-4-[(1-cyclopropyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)methyl]-1,3-thiazole](/img/structure/B7573430.png)
![1,6-dimethyl-4-(3-pyrazol-1-ylpiperidine-1-carbonyl)-2H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B7573432.png)
![N-[1-(pyridin-2-ylmethyl)pyrazol-3-yl]quinoxalin-2-amine](/img/structure/B7573446.png)
![N-[(1-ethylimidazol-2-yl)methyl]-1-(4-methylpyrazol-1-yl)propan-2-amine](/img/structure/B7573453.png)
![2-[2-[(Dimethylamino)methyl]morpholin-4-yl]-6-fluorobenzonitrile](/img/structure/B7573460.png)
![N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B7573472.png)
![N-[[1-(4-chlorophenyl)cyclohexyl]methyl]-4,5-dihydro-1H-imidazol-2-amine;hydroiodide](/img/structure/B7573474.png)